2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine
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Overview
Description
2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a sec-butyl group and two chlorine atoms attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired substitution patterns on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The sec-butyl group can be introduced using sec-butyl halides in the presence of suitable catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the chlorine atoms.
Cyclization Reactions: The presence of the amine group allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-sec-Butylphenol: A precursor for various coumarin and benzofuran derivatives.
2-Butanol: A secondary alcohol with similar structural features but different chemical properties.
2-(Sec-Butyl)Thiazole: Another heterocyclic compound with a sec-butyl group.
Uniqueness
2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61457-00-9 |
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Molecular Formula |
C8H11Cl2N3 |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
2-butan-2-yl-4,6-dichloropyrimidin-5-amine |
InChI |
InChI=1S/C8H11Cl2N3/c1-3-4(2)8-12-6(9)5(11)7(10)13-8/h4H,3,11H2,1-2H3 |
InChI Key |
SQKKYEGZYWODPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=C(C(=N1)Cl)N)Cl |
Origin of Product |
United States |
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